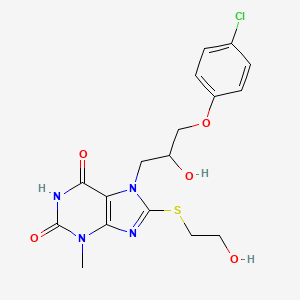
1-(氯乙酰基)-5-硝基吲哚啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Chloroacetyl)-5-nitroindoline is a chemical compound that belongs to the class of indoline derivatives Indoline is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring The compound is characterized by the presence of a chloroacetyl group at the first position and a nitro group at the fifth position of the indoline ring
科学研究应用
1-(Chloroacetyl)-5-nitroindoline has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Research: It is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
作用机制
Biochemical Pathways
Biochemical pathways are a series of chemical reactions that occur within a cell. In each pathway, a principal chemical is modified by chemical reactions. These reactions are catalyzed by enzymes . Without specific information, it’s hard to say which pathways “1-(Chloroacetyl)-5-nitroindoline” might affect.
Pharmacokinetics
Pharmacokinetics involves how the body affects a specific drug after administration. It includes absorption, distribution, metabolism, and excretion (ADME) of the drug
准备方法
The synthesis of 1-(Chloroacetyl)-5-nitroindoline typically involves the following steps:
Starting Materials: The synthesis begins with indoline, which is nitrated to introduce the nitro group at the fifth position.
Chloroacetylation: The nitrated indoline is then subjected to chloroacetylation using chloroacetyl chloride in the presence of a base such as pyridine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反应分析
1-(Chloroacetyl)-5-nitroindoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols, leading to the formation of amides and esters.
Oxidation: The indoline ring can be oxidized to indole derivatives under specific conditions.
Common reagents and conditions used in these reactions include chloroacetyl chloride, pyridine, hydrogen gas, metal catalysts, and various oxidizing and reducing agents. The major products formed from these reactions include substituted amides, esters, and amino derivatives.
相似化合物的比较
1-(Chloroacetyl)-5-nitroindoline can be compared with other indoline derivatives such as:
1-(Chloroacetyl)-indoline: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitroindoline: Lacks the chloroacetyl group, reducing its ability to form covalent bonds with biological molecules.
1-(Bromoacetyl)-5-nitroindoline: Similar structure but with a bromoacetyl group, which may have different reactivity and biological activity.
The uniqueness of 1-(Chloroacetyl)-5-nitroindoline lies in the presence of both the chloroacetyl and nitro groups, which confer distinct chemical reactivity and biological activity.
Conclusion
1-(Chloroacetyl)-5-nitroindoline is a versatile compound with significant potential in various scientific fields. Its unique structure allows it to undergo a variety of chemical reactions and interact with biological molecules in specific ways, making it a valuable tool in medicinal chemistry, materials science, and biological research.
属性
IUPAC Name |
2-chloro-1-(5-nitro-2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c11-6-10(14)12-4-3-7-5-8(13(15)16)1-2-9(7)12/h1-2,5H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIVJRJHRKEQAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)[N+](=O)[O-])C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2521584.png)



![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2521592.png)
![N-(3-chloro-4-methoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)

![2-[2-(acetylamino)-2-deoxyhexopyranosyl]-5-[(2-methylphenoxy)methyl]-4-(propan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B2521598.png)
![Potassium (5-{[(4-chlorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)sulfanide](/img/structure/B2521599.png)


![N-[(1R,2R)-2-Hydroxycyclobutyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2521604.png)
